molecular formula C9H14O4S B090864 Diethyl 3-thioxopentanedioate CAS No. 18457-67-5

Diethyl 3-thioxopentanedioate

Cat. No. B090864
CAS RN: 18457-67-5
M. Wt: 218.27 g/mol
InChI Key: YNAUOBPPJOVKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-thioxopentanedioate, also known as diethyl maleate, is a chemical compound that belongs to the family of thioxo compounds. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

Diethyl 3-thioxopentanedioate acts as a thiol-reactive compound, which makes it useful in a variety of biochemical and physiological studies. It has been shown to react with cysteine residues in proteins and can be used to modify and study the function of proteins.

Biochemical And Physiological Effects

Diethyl 3-thioxopentanedioate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Diethyl 3-thioxopentanedioate 3-thioxopentanedioate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that Diethyl 3-thioxopentanedioate 3-thioxopentanedioate can be toxic and must be handled with care. It is also important to use appropriate safety measures when working with this compound.

Future Directions

There are many potential future directions for research involving Diethyl 3-thioxopentanedioate 3-thioxopentanedioate. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic effects on certain cancer cells and may have potential as a new chemotherapy drug. Another area of interest is its use in the development of new materials, such as polymers and coatings. Overall, Diethyl 3-thioxopentanedioate 3-thioxopentanedioate has many potential applications and is an important compound in scientific research.

Scientific Research Applications

Diethyl 3-thioxopentanedioate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thiazoles, thiazolines, and thiazolidines. It has also been used in the synthesis of other thioxo compounds, such as thioxoimidazolidinones and thioxoindoles.

properties

CAS RN

18457-67-5

Product Name

Diethyl 3-thioxopentanedioate

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

diethyl 3-sulfanylidenepentanedioate

InChI

InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3

InChI Key

YNAUOBPPJOVKSB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=S)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC(=S)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 14.1 mmol of diethyl 3-oxopentanedioate in 15 mL of toluene under argon add 49.4 mmol of sodium bicarbonate and 15.1 mmol of Lawesson's reagent. Stir for 1 h at room temperature then heat under reflux for 5 h. Cool, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography using ethyl acetate/hexanes eluant to yield the title compound.
Quantity
14.1 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
49.4 mmol
Type
reactant
Reaction Step Two
Quantity
15.1 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.